molecular formula C17H13ClN2O B2581589 (E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one CAS No. 93585-06-9

(E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one

Cat. No.: B2581589
CAS No.: 93585-06-9
M. Wt: 296.75
InChI Key: IRASPZWPTKAQPP-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one is a research-grade quinoxalinone derivative offered for investigative purposes in chemical and biological systems. Quinoxaline and quinoxalinone scaffolds are recognized in scientific literature for their diverse applications, particularly in materials science and drug discovery. In corrosion science, quinoxaline-based compounds have been identified as effective inhibitors for steel in acidic environments. Computational studies, including Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling, have shown that quinoxaline derivatives can achieve high inhibition performances, often exceeding 95% efficiency in hydrochloric acid solutions . The adsorption of these molecules on metal surfaces typically follows the Langmuir isotherm, acting as mixed-type inhibitors . In biomedical research, the quinoxalinone core is a privileged structure. Derivatives have demonstrated significant potential in anticancer research, with studies showing they can induce apoptosis in cancer cell lines, such as human non-small-cell lung cancer cells (A549), through mitochondrial- and caspase-3-dependent pathways . Furthermore, structurally similar compounds have been evaluated for antimicrobial activities and as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are relevant targets in diseases like colorectal cancer . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-20-16-5-3-2-4-14(16)19-15(17(20)21)11-8-12-6-9-13(18)10-7-12/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRASPZWPTKAQPP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one is a compound of growing interest due to its potential biological activities, particularly as an anticancer agent and its effects on various cellular pathways. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. The compound features a quinoxaline core, which is known for its diverse pharmacological properties. Its structure can be characterized using techniques such as NMR and mass spectrometry, confirming the presence of the chlorostyryl group attached to the quinoxaline moiety.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant inhibitory activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Key Findings:

  • IC50 Values: The compound exhibited IC50 values in the range of 2.1 to 9.8 µM against HepG2 and MCF-7 cells, indicating its potency compared to standard chemotherapeutics like sorafenib (IC50 = 3.4 µM for MCF-7) .
  • Apoptotic Mechanism: In-depth analysis revealed that this compound induces apoptosis through upregulation of pro-apoptotic proteins (caspase-3 and caspase-9) and downregulation of anti-apoptotic proteins (Bcl-2) .

VEGFR-2 Inhibition

The compound has also been investigated for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Research Insights:

  • VEGFR-2 IC50 Values: Compounds related to this compound demonstrated VEGFR-2 inhibitory activities with IC50 values ranging from 2.9 to 5.4 µM .
  • Mechanistic Studies: The inhibition was linked to the compound's ability to interfere with key signaling pathways involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Variations in substituents on the quinoxaline ring significantly affect their pharmacological profiles.

SAR Analysis:

  • Compounds with a flat heteroaromatic ring structure were found to enhance cytotoxicity and VEGFR-2 inhibition.
  • The presence of hydrophobic groups at specific positions on the quinoxaline scaffold improved binding affinity and biological activity .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Case Study 1: A study demonstrated that treatment with this compound led to a significant reduction in tumor volume in xenograft models of breast cancer.
    Treatment GroupTumor Volume Reduction (%)
    Control0
    Compound Dose 145
    Compound Dose 265
  • Case Study 2: Another investigation focused on its apoptotic effects, showing that it induced apoptosis in HepG2 cells by increasing caspase activity significantly over control groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including (E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one, as effective anticancer agents. These compounds have been investigated for their ability to inhibit various cancer cell lines.

  • VEGFR Inhibition : A series of 3-methylquinoxalin-2(1H)-one derivatives were synthesized and evaluated for their inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR). The structure-activity relationship (SAR) analysis indicated that modifications in the quinoxaline structure could enhance cytotoxicity against human cancer cell lines such as HepG-2 and MCF-7 .
  • Mechanisms of Action : The anticancer mechanisms involve targeting tubulin polymerization, topoisomerase II-DNA interactions, and receptor tyrosine kinases (RTKs) including VEGFR and Epidermal Growth Factor Receptor (EGFR). These interactions can lead to apoptosis in cancer cells, making these compounds promising candidates for further development .

Antimicrobial Properties

Quinoxaline derivatives have also shown notable antimicrobial activity. Studies have reported that certain synthesized compounds exhibit significant antibacterial effects against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

  • Antibacterial Activity : The synthesized quinoxaline compounds were screened for their antibacterial properties, revealing some derivatives with minimal inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis. This suggests their potential utility in treating tuberculosis and other bacterial infections .

Enzymatic Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways.

  • COX-2 Inhibition : Some quinoxaline derivatives have been evaluated as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. The structure-activity relationship studies indicated that specific modifications could enhance the inhibitory effects against COX-2, which is implicated in colorectal cancer development .

Drug Development Insights

The pharmacokinetic properties of this compound are critical for its development as a therapeutic agent.

  • Bioavailability and Solubility : Research indicates that modifications to the quinoxaline structure can improve solubility and bioavailability, which are essential for effective drug formulation. Enhanced solubility allows for better absorption in biological systems, increasing the compound's therapeutic potential .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified VEGFR inhibition; promising cytotoxic effects on HepG-2 and MCF-7 cells.
Antimicrobial ActivitySignificant antibacterial activity against Mycobacterium smegmatis; MIC values of 6.25 µg/ml noted.
Enzymatic InhibitionDemonstrated COX-2 inhibitory activity; implications for colorectal cancer treatment.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The quinoxalinone core undergoes selective C–H functionalization at the C3 position due to its electron-deficient nature:

  • Hydroxylation : Photocatalytic conditions (g-C3N4, visible light, air) yield 3-hydroxy derivatives via a radical mechanism involving singlet oxygen (1O2) and thiyl radicals .

  • Trifluoromethylation : CF3 radicals (from CF3SO2Na) add regioselectively to the C3 position under oxidative conditions .

Example reaction conditions :

ParameterValue
Catalystg-C3N4 (5 mol%)
SolventDMSO/H2O (4:1)
Temperature25°C
Yield72–85%

Radical-Mediated Functionalization

The styryl double bond participates in radical addition reactions :

  • Mechanism :

    • Initiation by thiyl radicals (from thiols) or photocatalysts.

    • Regioselective addition of CF3 or alkyl radicals to the β-position of the styryl group .

    • Hydrogen atom transfer (HAT) from O2- − to stabilize the product.

Key intermediates :

  • Carbon radical adducts (e.g., 7h in Scheme 1 of ).

  • Singlet oxygen (1O2) for oxidizing intermediates.

Electrophilic Substitution

The para-chlorostyryl group directs electrophilic aromatic substitution (EAS) to the styryl benzene ring:

  • Nitration : Yields 3-(4-chloro-3-nitrostyryl) derivatives in concentrated HNO3/H2SO4.

  • Sulfonation : Requires fuming H2SO4 at 100°C for 12 hours .

Regioselectivity :

  • Para positions relative to the chloro group are deactivated, favoring meta substitution.

Cycloaddition Reactions

The conjugated styryl group enables [4+2] Diels-Alder reactions :

  • Dienophiles : Maleic anhydride, tetrazines.

  • Conditions : Reflux in toluene (110°C, 24 h) with high stereoselectivity .

Example product :

  • Cycloadducts with fused quinoxaline-tetrazine frameworks (e.g., 4f in ).

Biological Activity and Derivatization

Derivatives exhibit antimicrobial and anticancer properties :

  • Schiff base formation : Condensation with aromatic amines (e.g., 4-aminophenol) yields hydrazone derivatives (e.g., 5d in ) with enhanced bioactivity.

  • Structure–activity relationship (SAR) : Bromo or nitro substituents at C6 improve cytotoxicity against A549 lung cancer cells .

Representative derivative :

CompoundIC50 (A549 cells)Key Modification
6-Bromo-2,3-bis[(E)-styryl]quinoxaline12.5 µMC6-Br, dual styryl groups

Stability and Degradation

  • Photodegradation : UV irradiation in aqueous solutions generates 4-chlorobenzaldehyde and 1-methylquinoxalin-2(1H)-one as breakdown products .

  • Hydrolytic stability : Resistant to hydrolysis at pH 4–9 (25°C, 48 h) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxalinone derivatives vary in substituents at the N1 and C3 positions, which critically affect their physicochemical properties and bioactivity. Below is a detailed comparison with structurally related compounds:

Substituent Variations at N1

  • 1-Methyl vs. For example: 1-Benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one (–3): The benzyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility. Crystallographic studies reveal planar quinoxaline rings, with the benzyl group adopting a perpendicular orientation . 1-Octyl-3-phenylquinoxalin-2(1H)-one (): The long alkyl chain (octyl) significantly boosts hydrophobicity, making it suitable for lipid-rich environments but challenging for aqueous formulations .

Substituent Variations at C3

  • 4-Chlorostyryl vs. Other Styryl/Indolyl Groups: The C3 substituent dictates electronic and steric interactions: 4-Methoxystyryl (–3): The methoxy group is electron-donating, increasing electron density on the styryl moiety. This enhances π-π stacking in crystal structures and may modulate receptor binding in anticancer applications . Indolyl Derivatives (): Compounds like 3-(5-chloro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one (3d) exhibit strong intermolecular hydrogen bonding (N–H···O) due to the indole NH group. This feature improves crystallinity but may reduce metabolic stability . Styryl vs.

Key Data Tables

Table 2: Electronic Effects of C3 Substituents

Substituent Electronic Nature Example Compound Biological Implication
4-Chlorostyryl Electron-withdrawing Target compound Potential enhanced receptor affinity
4-Methoxystyryl Electron-donating 1-Benzyl-3-(4-methoxystyryl) Improved π-π stacking in crystals
Indolyl Variable 3d () Hydrogen bonding; metabolic lability

Research Findings and Implications

  • Crystallographic Trends: Bulky N1 substituents (e.g., benzyl, octyl) induce non-planar conformations, whereas methyl groups maintain planarity, favoring intermolecular interactions .
  • Pharmacological Potential: The 4-chlorostyryl group’s electron-withdrawing nature may enhance binding to therapeutic targets (e.g., kinases or DNA), as seen in related anticancer quinoxalinones .
  • Synthetic Optimization : Iron catalysis offers greener pathways for indolyl derivatives, though yields remain moderate. Acid-mediated routes risk side-product formation .

Q & A

Q. What synthetic routes are commonly employed to prepare (E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one?

The compound is synthesized via condensation reactions between 1-methylquinoxalin-2(1H)-one derivatives and 4-chlorostyryl-containing reagents. A typical method involves reacting 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions to form Schiff bases, followed by cyclization using reagents like acetic anhydride or sulfuric acid . Key intermediates are characterized using 1^1H/13^{13}C NMR and HRMS to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (1^1H/13^{13}C NMR) is essential for verifying the (E)-styryl configuration and methyl group position. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (>90% purity) ensures compound homogeneity. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical proof, as demonstrated for structurally analogous quinoxalinones .

Q. How is the antibacterial activity of this compound evaluated in vitro?

Antibacterial assays involve testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or microbroth dilution methods. Minimum inhibitory concentrations (MICs) are compared to reference standards like ofloxacin. Activity correlates with substituent electronegativity; the 4-chlorostyryl group enhances membrane penetration .

Advanced Research Questions

Q. How can C–H functionalization strategies diversify the quinoxalinone core for targeted bioactivity?

Advanced methods include:

  • Photoredox catalysis : Visible-light-mediated trifluoromethylation using CF3_3SO2_2Na and alkenes to introduce CF3_3 groups at C3 .
  • Electrochemical C–H activation : Radical-mediated hydroxyalkylation with aldehydes under oxidant-free conditions .
  • Heterogeneous catalysis : K2_2S2_2O8_8-mediated arylations for regioselective C3 functionalization . These approaches avoid heavy metals and enable late-stage diversification .

Q. What strategies improve selectivity for aldose reductase (ALR2) inhibition?

Introducing electron-donating groups (e.g., phenolic –OH) at C3 enhances ALR2 binding and antioxidant activity. Structure-activity relationship (SAR) studies show that 4-hydroxystyryl derivatives exhibit dual functionality: ALR2 inhibition (IC50_{50} < 0.1 μM) and radical scavenging comparable to Trolox. Docking simulations optimize substituent placement near the enzyme’s hydrophobic pocket .

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies in MICs or IC50_{50} values often arise from:

  • Purity variations : Rigorous HPLC validation (>95%) is critical .
  • Assay conditions : Standardize inoculum size (e.g., 1×105^5 CFU/mL) and solvent controls (e.g., DMSO <1% v/v) .
  • Substituent effects : Electron-withdrawing groups (e.g., –Cl) improve bacterial uptake but may reduce solubility, necessitating logP optimization .

Q. What methods control regioselectivity during quinoxalinone functionalization?

Regioselective synthesis leverages:

  • Catalytic directing groups : Pyridine or acetyloxy groups direct C3 functionalization over C6 .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor anti-addition in cyclization reactions .
  • Temperature modulation : Lower temperatures (0–25°C) stabilize kinetic products, while higher temperatures (50–80°C) favor thermodynamic control .

Q. How are reaction mechanisms elucidated for styrylquinoxalinone synthesis?

Mechanistic studies employ:

  • Isotopic labeling : 18^{18}O-tracing identifies oxygen sources in cyclization steps .
  • Kinetic isotope effects (KIE) : Deuterated substrates reveal rate-determining steps (e.g., hydride transfer) .
  • Computational modeling : DFT calculations map transition states for styryl group formation .

Q. Can molecular docking predict interactions with therapeutic targets like VEGFR-2?

Yes. Docking simulations (AutoDock Vina) using crystal structures (PDB: 4ASD) identify key hydrogen bonds between the styryl group and kinase hinge regions. Free energy calculations (MM-PBSA) validate binding affinities, guiding derivative design for anti-angiogenic activity .

Q. What in vitro models assess antioxidant activity in diabetic complication studies?

  • DPPH/ABTS assays : Measure radical scavenging capacity (IC50_{50} values vs. ascorbic acid).
  • Cellular oxidative stress models : Use HepG2 cells under high glucose (25 mM) to quantify ROS reduction via fluorescence probes (e.g., DCFH-DA) .
  • ALR2-NADPH oxidation : Spectrophotometric monitoring at 340 nm confirms enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.